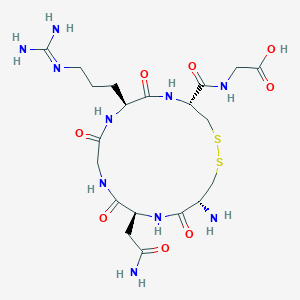

Aminopeptidase N Ligand (CD13) NGR peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H34N10O8S2 |

|---|---|

Molecular Weight |

606.7 g/mol |

IUPAC Name |

2-[[(4R,7S,13S,16R)-16-amino-13-(2-amino-2-oxoethyl)-7-[3-(diaminomethylideneamino)propyl]-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C20H34N10O8S2/c21-9-7-39-40-8-12(18(37)27-6-15(33)34)30-19(38)10(2-1-3-25-20(23)24)28-14(32)5-26-17(36)11(4-13(22)31)29-16(9)35/h9-12H,1-8,21H2,(H2,22,31)(H,26,36)(H,27,37)(H,28,32)(H,29,35)(H,30,38)(H,33,34)(H4,23,24,25)/t9-,10-,11-,12-/m0/s1 |

InChI Key |

DVIDAVXQSLGAQG-BJDJZHNGSA-N |

Isomeric SMILES |

C1[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)NCC(=O)O)CCCN=C(N)N)CC(=O)N)N |

Canonical SMILES |

C1C(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NCC(=O)O)CCCN=C(N)N)CC(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Aminopeptidase N (CD13) in Angiogenesis: A Technical Guide for Researchers

For Immediate Release

La Jolla, CA – November 13, 2025 – Aminopeptidase N (APN), also known as CD13, a zinc-dependent metalloprotease, has emerged as a critical regulator in the complex process of angiogenesis, the formation of new blood vessels. This integral membrane protein, once primarily recognized as a myeloid cell marker, is now understood to be a key player in both physiological and pathological angiogenesis, particularly in the context of tumor growth and metastasis. Its selective expression on the surface of activated endothelial cells within the angiogenic vasculature, but not on quiescent vessels, positions CD13 as a promising therapeutic target for anti-angiogenic therapies. This technical guide provides an in-depth exploration of the multifaceted role of CD13 in angiogenesis, detailing its molecular mechanisms, associated signaling pathways, and the experimental methodologies used to elucidate its function.

Executive Summary

Aminopeptidase N (CD13) is a multifunctional protein that plays a crucial role in various stages of angiogenesis. Its enzymatic activity, which involves cleaving neutral amino acids from the N-terminus of peptides, is integral to its pro-angiogenic functions. CD13 is significantly upregulated on endothelial cells in response to angiogenic stimuli such as hypoxia and growth factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[1] This upregulation is critical for endothelial cell migration, invasion, and the formation of capillary-like structures. Mechanistically, CD13 influences signaling pathways involving Ras/MAPK and modulates the internalization of receptors like the bradykinin B2 receptor, thereby affecting downstream effectors such as the Rho GTPase Cdc42, which is essential for filopodia formation and cell motility.[2] Furthermore, CD13 interacts with other pro-angiogenic molecules like galectin-3 to promote vascularization.[3][4] The development of CD13 inhibitors has demonstrated significant anti-angiogenic and anti-tumor effects in preclinical models, underscoring its potential as a therapeutic target.

Molecular Mechanisms of CD13 in Angiogenesis

CD13's involvement in angiogenesis is multifaceted, encompassing both its enzymatic and non-enzymatic functions.

Enzymatic Activity and Extracellular Matrix Remodeling

The primary function of CD13 is its aminopeptidase activity. During angiogenesis, endothelial cells must degrade the surrounding extracellular matrix (ECM) to migrate and form new vascular networks. While not a classical matrix metalloproteinase (MMP), CD13's proteolytic activity is thought to contribute to the processing of various bioactive peptides and signaling molecules in the pericellular environment, thereby facilitating ECM remodeling and endothelial cell invasion.

Regulation of Endothelial Cell Migration and Invasion

Endothelial cell migration is a fundamental step in angiogenesis. CD13 has been shown to be essential for this process. Inhibition of CD13 function, either through specific antibodies or small molecule inhibitors like bestatin (ubenimex), significantly impairs endothelial cell migration and invasion through basement membrane extracts like Matrigel.[5] This inhibition is often dose-dependent. For instance, bestatin has been shown to block the invasion of endothelial cells in response to pro-angiogenic stimuli.[2]

Role in Capillary Tube Formation

The final step in the formation of a new vascular network is the organization of endothelial cells into three-dimensional, tube-like structures. Functional antagonists of CD13 have been demonstrated to interfere with this process of endothelial cell morphogenesis, without affecting cell proliferation.[1] This suggests a specific role for CD13 in the differentiation and organization of endothelial cells into stable capillary networks.

Signaling Pathways Modulated by CD13

CD13 is not merely a passive enzyme on the cell surface but an active participant in signal transduction pathways that govern angiogenic processes.

Ras/MAPK Pathway

The expression of CD13 on endothelial cells is transcriptionally upregulated by various angiogenic signals present in the tumor microenvironment.[1][2] This induction is mediated through the Ras/MAPK signaling pathway, a central cascade in cell proliferation, differentiation, and survival.

Diagram of CD13 Upregulation by Angiogenic Signals:

Caption: Upregulation of CD13 expression by angiogenic stimuli via the Ras/MAPK pathway.

Bradykinin B2 Receptor Internalization and Cdc42 Activation

CD13 plays a crucial role in modulating the signaling of the bradykinin B2 receptor (B2R), a G protein-coupled receptor involved in vascular homeostasis and angiogenesis. Inhibition of CD13 abrogates the internalization of the B2R upon bradykinin binding.[2] This, in turn, attenuates downstream signaling events, including the activation of the Rho GTPase Cdc42, a key regulator of filopodia formation and cell motility.[2][6][7][8][9][10]

Diagram of CD13-Mediated Bradykinin Signaling:

Caption: CD13 facilitates bradykinin-induced signaling and endothelial cell invasion.

Interaction with Galectin-3

Galectin-3, a β-galactoside-binding lectin, is another pro-angiogenic protein that interacts with CD13 on the endothelial cell surface.[3][4] This interaction is dependent on carbohydrate recognition and is crucial for galectin-3-induced angiogenesis.[3][11] This suggests that CD13 acts as a receptor or co-receptor for galectin-3, mediating its pro-angiogenic signals.

Quantitative Data on CD13 in Angiogenesis

The following tables summarize key quantitative data from studies investigating the role of CD13 in angiogenesis.

Table 1: Upregulation of CD13 Expression by Angiogenic Stimuli in Human Umbilical Vein Endothelial Cells (HUVECs)

| Stimulus | Concentration | Incubation Time | Fold Induction of CD13 Expression | Reference |

| Fetal Calf Serum (FCS) | 10% | 24 hours | 4-fold | [1] |

| bFGF | 50 ng/mL | 24 hours | ~2.5-fold | [1] |

| VEGF | 25 ng/mL | 24 hours | ~2-fold | [1] |

| TNF-α | Not specified | 24 hours | ~2-fold | [1] |

Table 2: Inhibition of Endothelial Cell Functions by CD13 Antagonists

| Assay | Cell Type | Inhibitor | Concentration | % Inhibition | Reference |

| Invasion | HUVEC | Bestatin | 100 µg/mL | Significant inhibition of bradykinin-induced invasion | [2] |

| Tube Formation | HUVEC | Bestatin | 10 µM (72h treatment) | Significant interference | [12][13] |

| Tube Formation | HUVEC | CD13-neutralizing antibody (WM-15) | Not specified | Significant interference | [12] |

| Invasion | ES-2 (Ovarian Carcinoma) | Bestatin | 100 µg/mL | ~50-80% | [5] |

Table 3: Inhibitory Constants (Ki) of Bestatin for Aminopeptidase N (CD13)

| Inhibitor | Ki Value | Reference |

| Bestatin (Ubenimex) | 3.03 µM | [5] |

| Bestatin | 1.56 µM | [14] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of CD13's role in angiogenesis. The following are protocols for key in vitro and in vivo assays.

In Vitro Matrigel Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Protocol:

-

Preparation of Matrigel Plate:

-

Thaw growth factor-reduced Matrigel on ice overnight at 4°C.

-

Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.

-

Ensure the Matrigel is evenly distributed across the well surface.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

-

Cell Seeding:

-

Harvest HUVECs and resuspend them in the desired experimental medium.

-

Seed 1-2 x 10^4 HUVECs per well onto the solidified Matrigel.

-

Add test compounds (e.g., CD13 inhibitors) at the desired concentrations.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualize and photograph the tube-like structures using a microscope.

-

Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Diagram of Matrigel Tube Formation Assay Workflow:

References

- 1. CD13/APN is activated by angiogenic signals and is essential for capillary tube formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD13/APN regulates endothelial invasion and filopodia formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminopeptidase N/CD13 induces angiogenesis through interaction with a pro-angiogenic protein, galectin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Galectin-3 in angiogenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Synthetic Aminopeptidase N/CD13 Inhibitors to Overcome Cancer Metastasis and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cdc42 is required for cytoskeletal support of endothelial cell adhesion during blood vessel formation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. content-assets.jci.org [content-assets.jci.org]

- 8. scienceopen.com [scienceopen.com]

- 9. A signalling cascade involving PKC, Src and Cdc42 regulates podosome assembly in cultured endothelial cells in response to phorbol ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A CDC42-centered signaling unit is a dominant positive regulator of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Galectin-3 is an important mediator of VEGF- and bFGF-mediated angiogenic response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Continuous treatment of bestatin induces anti‐angiogenic property in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Continuous treatment of bestatin induces anti-angiogenic property in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activity screening and structure–activity relationship of the hit compounds targeting APN/CD13 - PMC [pmc.ncbi.nlm.nih.gov]

The NGR Motif: A Technical Guide to its Discovery, Identification, and Application in Targeted Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, identification, and validation of the Asn-Gly-Arg (NGR) peptide motif as a critical tool in targeted drug delivery and molecular imaging. We will delve into the core experimental methodologies that led to its prominence, present key quantitative data, and visualize the intricate signaling pathways it modulates.

Discovery and Identification of the NGR Peptide Motif

The journey to uncovering the NGR motif began with the powerful technique of in vivo phage display, a method that allows for the selection of peptides that home to specific tissues or cell types within a living organism.[1][2][3][4] This approach proved instrumental in identifying peptides that selectively target the tumor neovasculature, a hallmark of cancer progression.

In Vivo Phage Display: A Revolution in Target Discovery

In a seminal series of experiments, a library of bacteriophages, each displaying a unique random peptide sequence on its surface, was injected intravenously into tumor-bearing mice.[2] After a period of circulation, unbound phages were cleared from the bloodstream, and the phages that had homed to the tumor tissue were recovered. Through successive rounds of this biopanning process, specific peptide sequences that exhibited a high affinity for the tumor vasculature were enriched and subsequently identified by DNA sequencing.[1][2] Among the various sequences isolated, the NGR motif emerged as a consistent and potent tumor-homing sequence.[5]

Identification of Aminopeptidase N (APN/CD13) as the NGR Receptor

Once the NGR motif was identified as a key player in tumor targeting, the next critical step was to pinpoint its molecular receptor on the surface of tumor endothelial cells. Through a series of biochemical and cell-based assays, aminopeptidase N (APN), also known as CD13, was identified as the primary receptor for the NGR peptide.[5][6] This was confirmed by experiments showing that antibodies against CD13 could block the binding of NGR-displaying phages to their target cells.[6] Further investigations revealed that specific isoforms of CD13 are overexpressed on angiogenic endothelial cells within tumors, providing a molecular basis for the selective targeting of the NGR motif.[7]

Quantitative Analysis of NGR Peptide-Receptor Interactions and In Vivo Efficacy

The successful application of the NGR motif in targeted therapies relies on its high-affinity binding to CD13 and its efficient homing to tumor tissues. The following tables summarize key quantitative data from various studies, providing a comparative overview of the binding affinities and in vivo performance of different NGR-containing constructs.

Binding Affinity of NGR Peptides to CD13

The binding affinity of NGR peptides to the CD13 receptor is a critical parameter for their targeting efficiency. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand that is required to inhibit a biological process by 50%.

| NGR Peptide Construct | Cell Line | IC50 (nM) | Reference |

| NOTA-G3-NGR | HT-1080 | 74.69 ± 3.91 | [8] |

| DOTA-c(NGR)2 | ES2 | 160.1 | [9] |

Table 1: In Vitro Binding Affinity of NGR Peptides to CD13-positive cells. This table provides a summary of the IC50 values for different NGR peptide constructs, demonstrating their high-affinity binding to the CD13 receptor on various cancer cell lines.

In Vivo Tumor Homing and Therapeutic Efficacy

The ultimate test of a targeting motif is its ability to accumulate in the target tissue in a living organism and to enhance the efficacy of a therapeutic payload. The following table presents data on the in vivo tumor uptake and therapeutic outcomes of NGR-targeted agents.

| NGR-Targeted Agent | Tumor Model | Uptake (%ID/g) or Efficacy | Reference |

| 68Ga-NOTA-G3-NGR | HT-1080 fibrosarcoma | 1.32 ± 0.12 %ID/g at 2h | [8] |

| NGR-targeted liposomal doxorubicin (TVT-DOX) | Human prostate cancer (PC3) | Up to 60% tumor growth inhibition | [10] |

| NGR-Dau Conjugates | Kaposi's Sarcoma | Significant tumor growth inhibition compared to free drug | [11] |

| NGR-PEG-QDs | Glioma | Enhanced fluorescence imaging of tumor and vasculature | [12] |

Table 2: In Vivo Tumor Targeting and Efficacy of NGR-based Agents. This table showcases the ability of NGR-modified constructs to accumulate in tumors and exert therapeutic effects in preclinical models. The data highlights the potential of the NGR motif for developing effective cancer therapies and diagnostics.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery, characterization, and application of the NGR peptide motif.

In Vivo Phage Display for Tumor-Homing Peptide Identification

This protocol outlines the essential steps for identifying tumor-targeting peptides using in vivo biopanning.[1][2][3][4]

Workflow for In Vivo Phage Display

Caption: Workflow for in vivo phage display to identify tumor-homing peptides.

-

Phage Library Administration: A high-diversity peptide phage display library (e.g., Ph.D.-7 or Ph.D.-12) is injected intravenously into a tumor-bearing animal model (e.g., nude mice with xenografts).

-

Circulation and Homing: The phage library is allowed to circulate for a defined period (typically 15-60 minutes) to enable the phages displaying specific peptides to bind to their targets within the tumor vasculature.[2]

-

Removal of Unbound Phage: The animal is anesthetized and perfused through the circulatory system with a buffer (e.g., PBS) to wash away non-specifically bound and circulating phages.[2]

-

Tumor Excision and Phage Recovery: The tumor is excised, weighed, and homogenized. The bound phages are then rescued by infecting a suitable E. coli host strain.

-

Phage Amplification: The infected bacteria are cultured to amplify the recovered phages.

-

Iterative Rounds of Selection: The amplified phage pool is used for subsequent rounds of in vivo selection (typically 3-5 rounds) to enrich for the phage clones with the highest affinity for the tumor vasculature.

-

Sequencing and Analysis: After the final round of panning, individual phage clones are isolated, and the DNA encoding the displayed peptide is sequenced to identify the tumor-homing peptide sequences. Bioinformatic analysis is then used to identify consensus motifs like NGR.

Solid-Phase Peptide Synthesis (SPPS) of NGR Peptides

This protocol describes the chemical synthesis of NGR peptides using Fmoc-based solid-phase peptide synthesis.[13][14][15][16]

Workflow for Solid-Phase Peptide Synthesis

Caption: General workflow for solid-phase peptide synthesis of NGR peptides.

-

Resin Preparation: A suitable solid support resin (e.g., Rink amide resin for C-terminal amide peptides) is swelled in an appropriate solvent (e.g., DMF).

-

First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) is coupled to the resin using a coupling agent (e.g., HATU) and a base (e.g., DIEA).

-

Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the coupled amino acid using a solution of piperidine in DMF.

-

Iterative Coupling and Deprotection: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence (Arg, Gly, Asn, and any flanking or modifying residues).

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers).

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Competitive Binding Assay

This protocol details a competitive ELISA (Enzyme-Linked Immunosorbent Assay) to determine the binding specificity and affinity of an NGR peptide to its receptor.[17][18][19][20]

-

Plate Coating: A microtiter plate is coated with a purified CD13 receptor or with CD13-expressing cells.

-

Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Competition: A fixed concentration of a labeled NGR peptide (e.g., biotinylated or fluorescently tagged) is mixed with varying concentrations of the unlabeled competitor NGR peptide.

-

Incubation: The mixture of labeled and unlabeled peptides is added to the coated wells and incubated to allow binding to the CD13 receptor.

-

Washing: The plate is washed to remove unbound peptides.

-

Detection: The amount of bound labeled NGR peptide is quantified. For a biotinylated peptide, a streptavidin-HRP conjugate followed by a colorimetric substrate is used. For a fluorescently labeled peptide, the fluorescence intensity is measured directly.

-

Data Analysis: The signal is plotted against the concentration of the unlabeled competitor peptide. The IC50 value is determined from the resulting dose-response curve.

Preparation of NGR-Conjugated Liposomes

This protocol describes a common method for preparing NGR-targeted liposomes for drug delivery.[10][21][22][23][24]

-

Lipid Film Hydration: A mixture of lipids (e.g., phospholipids and cholesterol) and a lipid-PEG-NGR conjugate are dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film.

-

Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the drug to be encapsulated) to form multilamellar vesicles (MLVs).

-

Size Reduction: The MLVs are subjected to sonication or extrusion through polycarbonate membranes of a defined pore size to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a uniform size distribution.

-

Purification: Unencapsulated drug and free NGR peptide are removed by methods such as dialysis or size exclusion chromatography.

-

Characterization: The resulting NGR-conjugated liposomes are characterized for their size, zeta potential, drug encapsulation efficiency, and NGR peptide density on the surface.

Signaling Pathways Modulated by NGR Peptide Binding to CD13

The binding of the NGR peptide to CD13 on endothelial cells does not merely act as a passive anchor; it actively triggers intracellular signaling cascades that can influence cell behavior, including adhesion, migration, and survival.[7][25][26][27][28][29]

CD13-Mediated Signaling in Endothelial Cells

Upon NGR peptide binding, CD13 can initiate a signaling cascade that involves the activation of several key pathways, including the Ras/MAPK and PI-3K pathways.[26][28] These pathways are crucial for endothelial cell morphogenesis and angiogenesis.[26]

Caption: Signaling pathways activated by NGR peptide binding to CD13 in endothelial cells.

The diagram illustrates that NGR peptide binding to CD13 can lead to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway and the PI-3K/Akt pathway.[26] These pathways, in turn, regulate gene transcription and promote cell survival, which are essential for angiogenesis.[26] Furthermore, CD13 has been shown to modulate the internalization of the bradykinin B2 receptor, which, upon bradykinin binding, activates Cdc42, a key regulator of filopodia formation and cell migration.[28] CD13 also participates in homotypic cell adhesion, further contributing to the regulation of endothelial cell interactions.[25]

NGR-Mediated Internalization

Upon binding to CD13, NGR-conjugated nanoparticles and drugs are internalized by the cell, primarily through the endosomal pathway.[6][10] This internalization is crucial for the intracellular delivery of therapeutic agents. The cargo is then trafficked through early and late endosomes, and eventually, the therapeutic agent is released into the cytoplasm or targeted to specific organelles like the nucleus.[10]

Workflow of NGR-Mediated Internalization

Caption: Schematic of the endosomal pathway for NGR-mediated cargo internalization.

Conclusion

The discovery of the NGR peptide motif represents a significant advancement in the field of targeted therapy. Its ability to selectively home to the tumor neovasculature by binding to CD13 has opened up new avenues for the development of more effective and less toxic cancer treatments. The experimental methodologies detailed in this guide, from phage display to chemical synthesis and cellular assays, provide a robust framework for the continued exploration and optimization of NGR-based therapeutics and diagnostics. As our understanding of the intricate signaling pathways modulated by the NGR-CD13 interaction deepens, so too will our ability to rationally design the next generation of targeted anti-cancer agents.

References

- 1. pure.korea.ac.kr [pure.korea.ac.kr]

- 2. In vivo phage display: identification of organ-specific peptides using deep sequencing and differential profiling across tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of homing peptides using the in vivo phage display technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of Homing Peptides Using In Vivo Peptide Phage Display | Springer Nature Experiments [experiments.springernature.com]

- 5. The neovasculature homing motif NGR: more than meets the eye - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of NGR peptide-based agents for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of the Tumor Vessel Targeting Agent NGR-hTNF: Role of Both NGR Peptide and hTNF in Cell Binding and Signaling [mdpi.com]

- 8. 68Ga-Labeled Cyclic NGR Peptide for MicroPET Imaging of CD13 Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of 68Ga-labeled dimeric cNGR peptide for PET imaging of CD13 expression with ovarian cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding and internalization of NGR-peptide-targeted liposomal doxorubicin (TVT-DOX) in CD13-expressing cells and its antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy of NGR peptide-modified PEGylated quantum dots for crossing the blood-brain barrier and targeted fluorescence imaging of glioma and tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. lifetein.com [lifetein.com]

- 20. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]

- 21. researchgate.net [researchgate.net]

- 22. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 26. The angiogenic regulator CD13/APN is a transcriptional target of Ras signaling pathways in endothelial morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

- 28. ashpublications.org [ashpublications.org]

- 29. Molecular mechanisms regulating CD13-mediated adhesion - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of NGR Peptide Binding to CD13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asparagine-glycine-arginine (NGR) peptide motif has emerged as a significant targeting ligand in oncology. Its primary receptor, Aminopeptidase N (APN), also known as CD13, is a metalloprotease that is selectively overexpressed on the endothelial cells of angiogenic blood vessels and on various tumor cells, while its expression in normal, quiescent vasculature is minimal.[1][2][3] This differential expression makes the NGR-CD13 axis a prime target for the development of tumor-honing drugs, imaging agents, and delivery systems designed to selectively act on the tumor microenvironment.[4][5][6] This guide provides an in-depth examination of the molecular mechanisms governing the NGR peptide's interaction with CD13, the subsequent signaling cascades, and the experimental methodologies used to elucidate these processes.

Core Mechanism: NGR Peptide Binding to CD13

The fundamental mechanism involves the specific recognition and binding of the NGR motif to an isoform of the CD13 receptor expressed predominantly in the tumor neovasculature.[7][8] While CD13 is expressed in various normal tissues, including the kidney and myeloid cells, NGR-conjugated agents show a remarkable selectivity for tumor-associated CD13, suggesting that not all CD13 isoforms are capable of binding the NGR motif.[8][9][10] This specificity is believed to arise from differences in protein conformation, post-translational modifications, or the presence of tissue-specific cofactors that create a unique binding pocket on the tumor-associated CD13.[11]

The interaction is not solely dependent on the core NGR sequence. Studies have shown that residues flanking the NGR motif, as well as the peptide's overall conformation, play a crucial role in modulating binding affinity and specificity.[12] Cyclic NGR peptides, such as CNGRC, often exhibit higher stability and binding affinity compared to their linear counterparts.[5] Structural studies, including X-ray crystallography, have revealed that the N-terminus of the CNGRC peptide engages in important stabilizing interactions within the active site of APN/CD13.[7][13] Consequently, modifications or conjugations at the C-terminus are generally preferred to preserve high-affinity binding.[13] Upon binding, the NGR-CD13 complex can be internalized by the cell, providing a direct route for delivering therapeutic payloads.[1]

Quantitative Analysis of NGR-CD13 Binding Affinity

The binding affinity of NGR peptides to the CD13 receptor is a critical parameter for the development of targeted therapies. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). A lower value indicates a higher binding affinity.

| Peptide Derivative | Cell Line (CD13-positive) | Assay Type | IC50 / Ki Value | Reference |

| NOTA-G3-NGR | HT-1080 | Competitive Radioligand Binding | IC50: 74.69 ± 3.91 nM | [14] |

| GYPAY | N/A (Purified CD13) | Enzyme Inhibition | Ki: 54.0 µM | [15] |

| GFPAY | N/A (Purified CD13) | Enzyme Inhibition | Ki: 74.3 µM | [15] |

| GYPAVYLF | N/A (Purified CD13) | Enzyme Inhibition | Ki: 38.8 µM | [15] |

| CNGRC (cyclic) | N/A (Purified CD13) | Enzyme Inhibition | Ki: 773 µM | [15] |

Signaling Pathways Modulated by NGR-CD13 Interaction

The binding of NGR peptides to CD13 is not a passive docking event; it actively modulates intracellular signaling pathways, contributing significantly to its anti-tumor effects. CD13 itself is a downstream target of pro-angiogenic Ras signaling pathways (involving MAPK and PI-3K), and its expression is upregulated by factors like hypoxia and various growth factors (bFGF, VEGF).[2][3][16]

When NGR peptides engage with CD13, particularly in the context of NGR-conjugated therapeutics like NGR-hTNF (human tumor necrosis factor), they can trigger a distinct signaling cascade. Research has shown that NGR-CD13 binding leads to a specific impairment in the activation of pro-survival pathways, including Ras, Erk, and Akt.[7][17] This inhibition of survival signals correlates with an increase in the activation of caspases, key mediators of apoptosis, ultimately leading to reduced cell survival and enhanced anti-angiogenic activity.[17] Therefore, the NGR motif acts not only as a homing device but also as a bioactive component that potentiates the therapeutic effect by altering the cell's signaling balance in favor of apoptosis.[11][17]

Experimental Protocols

The study of NGR peptide and CD13 interaction relies on a variety of established and specialized experimental protocols.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of a non-radiolabeled NGR peptide by measuring its ability to compete with a radiolabeled ligand for binding to the CD13 receptor.

Protocol Outline:

-

Cell Culture: Culture CD13-positive cells (e.g., HT-1080 human fibrosarcoma) to near confluence.[14]

-

Cell Preparation: Harvest cells and wash with a binding buffer (e.g., Tris-HCl with BSA). Resuspend cells to a specific concentration.

-

Competition Reaction: In a 96-well plate, add a constant concentration of a radiolabeled NGR peptide (e.g., ¹²⁵I-NGR).[14]

-

Add Competitor: Add varying concentrations of the unlabeled test NGR peptide to the wells. Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled peptide).

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a time sufficient to reach binding equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (pre-soaked in a blocking agent like polyethylenimine).[18][19]

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50 value.[20]

In Vitro Cellular Uptake and Internalization Assay

This method assesses the ability of NGR peptides to be internalized by CD13-expressing cells, often using fluorescently or radiolabeled peptides.

Protocol Outline:

-

Cell Seeding: Seed CD13-positive (e.g., HT-1080) and CD13-negative control cells (e.g., HT-29) in culture plates or on coverslips.[14][21]

-

Incubation with Peptide: Add the labeled NGR peptide to the cell culture medium and incubate for various time points (e.g., 30 min, 1h, 2h) at 37°C.

-

Washing: Wash the cells thoroughly with cold PBS to remove unbound peptide.

-

Quantification (Radiolabeled): Lyse the cells and measure the internalized radioactivity using a gamma counter. Express results as a percentage of the total added dose.[22]

-

Visualization (Fluorescently Labeled): Fix the cells on coverslips, mount them on slides, and visualize the subcellular localization of the peptide using fluorescence or confocal microscopy.[12]

2D Transferred Nuclear Overhauser Effect Spectroscopy (TR-NOESY)

This NMR technique is used to study the conformation of the NGR peptide when it is bound to the CD13 receptor on the surface of intact cells. It can confirm that a direct binding interaction is occurring.[7][11]

Protocol Outline:

-

Cell Preparation: Resuspend a high concentration of CD13-positive cells (e.g., endothelial cells) in a suitable buffer for NMR analysis.

-

Peptide Addition: Add the CNGRC peptide to the cell suspension.

-

NMR Data Acquisition: Acquire 2D TR-NOESY spectra. In this experiment, if the peptide is binding to a large molecule (the receptor on the cell), it will tumble slowly in solution, resulting in negative cross-peaks in the spectrum. If it is not binding, it will tumble rapidly, showing positive cross-peaks.

-

Analysis: Analyze the sign of the NOE cross-peaks. The presence of negative peaks for the peptide's protons confirms that it is in a bound state.[7]

The NGR-CD13 Interaction in Drug Development

The specific and active nature of the NGR peptide's binding to CD13 provides a powerful platform for targeted cancer therapy and diagnostics.

-

Targeted Drug Delivery: NGR peptides are conjugated to a wide range of anticancer agents, including chemotherapeutics (e.g., doxorubicin), pro-apoptotic peptides, and cytokines (e.g., TNF), to increase their therapeutic index by concentrating their activity at the tumor site.[1][5][23]

-

Molecular Imaging: By labeling NGR peptides with radionuclides (e.g., ⁶⁸Ga, ⁹⁹ᵐTc) or fluorescent dyes, it is possible to non-invasively visualize and quantify CD13 expression in tumors using PET, SPECT, or optical imaging.[6][14][21] This allows for patient stratification, treatment monitoring, and a better understanding of tumor angiogenesis.

-

Modulation of the Tumor Microenvironment: As demonstrated with NGR-hTNF, the peptide can do more than just deliver a payload. It can actively modulate the tumor vasculature, increasing its permeability to other chemotherapeutic agents and immune cells, thereby creating a more favorable environment for anti-tumor responses.[7][17]

Conclusion

The mechanism of action of NGR peptide binding to CD13 is a multifaceted process involving selective recognition of a tumor-associated isoform, modulation of critical intracellular signaling pathways, and subsequent internalization. This interaction provides a robust and versatile platform for targeting the tumor neovasculature. A thorough understanding of the binding kinetics, the downstream signaling effects, and the precise structural requirements for this interaction is paramount for researchers and drug developers seeking to leverage the NGR-CD13 system for the next generation of targeted cancer therapies and diagnostic agents.

References

- 1. Development of NGR peptide-based agents for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD13/APN is activated by angiogenic signals and is essential for capillary tube formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. BJOC - Development of novel cyclic NGR peptide–daunomycin conjugates with dual targeting property [beilstein-journals.org]

- 5. NGR-peptide−drug conjugates with dual targeting properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanism of Action of the Tumor Vessel Targeting Agent NGR-hTNF: Role of Both NGR Peptide and hTNF in Cell Binding and Signaling [mdpi.com]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. Differential binding of drugs containing the NGR motif to CD13 isoforms in tumor vessels, epithelia, and myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. NGR peptide ligands for targeting CD13/APN identified through peptide array screening resemble fibronectin sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 68Ga-Labeled Cyclic NGR Peptide for MicroPET Imaging of CD13 Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The angiogenic regulator CD13/APN is a transcriptional target of Ras signaling pathways in endothelial morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of Action of the Tumor Vessel Targeting Agent NGR-hTNF: Role of Both NGR Peptide and hTNF in Cell Binding and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Radioligand Binding Using 125Labeled Peptides | Springer Nature Experiments [experiments.springernature.com]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

Structural Analysis of the NGR Peptide-CD13 Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asparagine-glycine-arginine (NGR) peptide motif has emerged as a critical tool in the targeted therapy of cancer. Its specificity for aminopeptidase N (CD13), a cell surface metalloprotease overexpressed on the vasculature of tumors and on various cancer cells, has made it a valuable homing device for the delivery of cytotoxic agents, imaging probes, and other therapeutic molecules. Understanding the structural intricacies of the NGR peptide-CD13 complex is paramount for the rational design of more potent and selective anticancer therapeutics. This technical guide provides an in-depth analysis of the structural and functional aspects of this interaction, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

I. Quantitative Analysis of NGR Peptide-CD13 Binding

The binding affinity of NGR peptides to CD13 is a key determinant of their efficacy as targeting moieties. Various studies have quantified this interaction using different NGR constructs and experimental setups. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values, which are indicative of the binding affinity.

| Peptide/Conjugate | Cell Line | Assay Type | IC50 (nM) | Reference |

| NOTA-G₃-NGR | HT-1080 | Competitive Cell-Based Binding Assay | 74.69 ± 3.91 | [1] |

| c[KNGRE]-NH₂-Daunomycin | HT-1080 | Cytotoxicity Assay | >50000 | [2] |

| Ac-c[CNGRC]-NH₂-Daunomycin | HT-1080 | Cytotoxicity Assay | 3580 ± 560 | [2] |

| c[CH₂-CO-NGRC]-NH₂-Daunomycin | HT-1080 | Cytotoxicity Assay | 3020 ± 430 | [2] |

| c[CH₂-CO-KNGRC]-NH₂-Daunomycin | HT-1080 | Cytotoxicity Assay | 4200 ± 810 | [2] |

Table 1: IC50 values of various NGR peptide conjugates in CD13-positive HT-1080 human fibrosarcoma cells.

| Peptide/Conjugate | Cell Line | Assay Type | IC50 (nM) | Reference |

| c[KNGRE]-NH₂-Daunomycin | HT-29 | Cytotoxicity Assay | >50000 | [2] |

| Ac-c[CNGRC]-NH₂-Daunomycin | HT-29 | Cytotoxicity Assay | 3460 ± 420 | [2] |

| c[CH₂-CO-NGRC]-NH₂-Daunomycin | HT-29 | Cytotoxicity Assay | 2890 ± 350 | [2] |

| c[CH₂-CO-KNGRC]-NH₂-Daunomycin | HT-29 | Cytotoxicity Assay | 4300 ± 620 | [2] |

Table 2: IC50 values of various NGR peptide conjugates in CD13-negative HT-29 human colon adenocarcinoma cells.

II. Structural Insights into the NGR-CD13 Interaction

While a high-resolution crystal structure of the NGR peptide directly complexed with CD13 is not publicly available, significant insights have been gleaned from related structural studies and molecular modeling.

The crystal structure of a human TNF-α variant fused with an NGR peptide (NGR-hTNF, PDB ID: 6RMJ) reveals the conformational flexibility of the NGR motif within a larger protein context, suggesting its availability for receptor binding.[3] Crucially, studies on the X-ray structure of a cyclic CNGRC peptide bound to aminopeptidase N have highlighted the critical role of the unprotected N-terminus of the peptide for a stable interaction with the active site of CD13. This finding has important implications for the design of NGR-based therapeutics, indicating that modifications should preferentially be made at the C-terminus to preserve binding affinity.

Molecular docking studies have further elucidated the binding mode of NGR peptides within the catalytic pocket of CD13. These models, often guided by the structures of CD13 in complex with inhibitors like bestatin, suggest key interactions between the peptide's functional groups and specific residues within the enzyme's active site.

III. Experimental Protocols

A variety of experimental techniques are employed to characterize the binding and functional effects of the NGR peptide-CD13 interaction. Detailed below are representative protocols for key assays.

A. Competitive Cell-Based Binding Assay

This assay is used to determine the binding affinity (IC50) of an unlabeled NGR peptide by measuring its ability to compete with a radiolabeled NGR peptide for binding to CD13-expressing cells.

Materials:

-

CD13-positive cells (e.g., HT-1080)

-

CD13-negative cells (e.g., HT-29) as a control

-

Radiolabeled NGR peptide (e.g., ¹²⁵I-NGR)

-

Unlabeled NGR peptide of interest

-

Binding buffer (e.g., ice-cold PBS with 1% BSA)

-

Lysis buffer

-

Gamma counter

Procedure:

-

Seed CD13-positive cells in a multi-well plate and allow them to adhere overnight.

-

Wash the cells with ice-cold binding buffer.

-

Add a constant concentration of the radiolabeled NGR peptide to each well.

-

Add varying concentrations of the unlabeled NGR peptide to the wells.

-

Incubate the plate at 4°C for a specified time (e.g., 2 hours).

-

Wash the cells three times with ice-cold binding buffer to remove unbound peptides.

-

Lyse the cells using lysis buffer.

-

Measure the radioactivity in the cell lysates using a gamma counter.

-

Plot the percentage of specific binding against the concentration of the unlabeled peptide and determine the IC50 value.

B. Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to assess the cytotoxic effects of NGR-drug conjugates.

Materials:

-

CD13-positive and CD13-negative cells

-

NGR-drug conjugate

-

Complete cell culture medium

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of the NGR-drug conjugate for a specific duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

C. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with the NGR-peptide conjugate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentration of the NGR-peptide conjugate for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry, detecting FITC fluorescence (for Annexin V) and PI fluorescence.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

IV. Signaling Pathways and Logical Relationships

The binding of NGR peptides to CD13 can trigger intracellular signaling cascades that influence cell survival and apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.

Caption: NGR-CD13 Signaling Pathway leading to Apoptosis.

Caption: Caspase-Independent Death Pathway via NGR-CD13.

Caption: General Experimental Workflow for NGR-conjugates.

V. Conclusion

The interaction between NGR peptides and CD13 represents a highly specific and potent axis for the targeted therapy of cancer. A thorough understanding of the structural basis of this interaction, coupled with robust quantitative analysis of binding affinities, is essential for the design of next-generation NGR-based therapeutics with improved efficacy and reduced off-target effects. The experimental protocols and signaling pathway visualizations provided in this guide serve as a valuable resource for researchers in this dynamic field. Further elucidation of the precise structural determinants of NGR peptide binding to different CD13 isoforms will undoubtedly pave the way for even more sophisticated and effective cancer treatments.

References

The Function of CD13 as a Receptor in Tumor Vasculature: A Technical Guide

Executive Summary: Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is increasingly recognized as a critical player in tumor progression. While expressed in various normal tissues, CD13 is notably upregulated on the endothelial cells of angiogenic blood vessels within the tumor microenvironment, but not on quiescent, normal vasculature.[1][2] This differential expression marks CD13 as a key regulator of angiogenesis and a promising target for anti-cancer therapies. This technical guide provides an in-depth exploration of CD13's function as a receptor in the tumor vasculature, detailing its signaling pathways, role in endothelial cell morphogenesis, and contribution to tumor invasion and metastasis. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological processes to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to CD13/Aminopeptidase N (APN)

CD13 is a type II transmembrane glycoprotein with multiple functions.[3][4] Its primary enzymatic activity involves cleaving neutral amino acids from the N-terminus of peptides, thereby modulating the activity of various bioactive molecules.[3][5] Beyond its peptidase function, CD13 acts as a receptor and signaling molecule, participating in diverse cellular processes such as cell migration, differentiation, proliferation, and adhesion.[4][6][7] In the context of cancer, CD13's role extends to promoting tumor cell invasion, angiogenesis, and metastasis.[6][8] Its expression has been linked to reduced disease-free and overall survival in various cancers.[3][6]

CD13 Expression: A Hallmark of Angiogenic Vasculature

A crucial aspect of CD13 biology in cancer is its specific expression on the endothelium of newly forming blood vessels, a process known as neoangiogenesis.[1][6] This expression is largely absent in the stable, mature vasculature of normal tissues, making CD13 a specific marker for angiogenic activity.[2] The tumor microenvironment, characterized by hypoxia and an abundance of angiogenic growth factors, directly induces the upregulation of CD13 on endothelial cells.[1][9][10] This selective expression has been exploited for therapeutic strategies, using ligands that specifically bind to CD13 to deliver cytotoxic agents directly to the tumor site.[6] Notably, peptides containing the asparagine-glycine-arginine (NGR) motif have been identified as high-affinity ligands for CD13, enabling targeted drug delivery to tumor-associated vessels.[2][6]

The Role of CD13 as a Receptor in Angiogenesis

CD13 is not merely a marker but an active participant and critical regulator of angiogenesis.[1][10] Its function is indispensable for endothelial cell morphogenesis and the formation of capillary-like structures.[1][10]

Induction by the Tumor Microenvironment

The expression of CD13 in endothelial cells is transcriptionally upregulated by conditions characteristic of the tumor microenvironment.[1]

-

Hypoxia: Low oxygen levels, a common feature of solid tumors, markedly induce CD13 mRNA and protein levels in endothelial cells.[1]

-

Angiogenic Growth Factors: Factors such as basic fibroblast growth factor (bFGF), vascular endothelial growth factor (VEGF), and tumor necrosis factor-alpha (TNF-α), which are prevalent in tumors, significantly increase CD13 expression.[1][9] This response is mediated by distinct Ras effector pathways.[11]

CD13-Mediated Signaling Pathways in Endothelial Cells

CD13 activation initiates intracellular signaling cascades that are essential for angiogenesis. Cytokine induction of CD13 is regulated by Ras/mitogen-activated protein kinase (MAPK) and PI-3K pathways.[11] Signals transduced by activated Ras, Raf, and MEK stimulate transcription from the CD13 proximal promoter.[11] Furthermore, CD13 activation can assemble a signaling complex involving Src, FAK, and Cdc42, which is crucial for regulating the actin cytoskeleton and membrane protrusion.[12][13] CD13 also regulates the internalization of other receptors, such as the bradykinin B2 receptor, which in turn affects endothelial cell motility and invasion.[13]

Role in Endothelial Cell Morphogenesis, Migration, and Invasion

Functional antagonists of CD13, such as specific monoclonal antibodies or chemical inhibitors, interfere with the ability of endothelial cells to form capillary tubes without affecting their proliferation.[1][10] This indicates that CD13's primary role in angiogenesis is related to cell morphogenesis.[1] RNA interference (RNAi) targeting APN/CD13 has been shown to suppress the migration of human umbilical vein endothelial cells (HUVEC) and reduce their adhesion to various extracellular matrix components like type IV collagen and fibronectin.[14] This function is partly mediated by CD13's ability to regulate the activation of small GTPases like Cdc42, which controls the formation of filopodia—actin-rich membrane protrusions essential for cell motility.[13]

CD13's Contribution to Tumor Progression

The expression of CD13 is not limited to endothelial cells; many tumor cells also express it.[4] The cooperative expression of CD13 by both cancer cells and nonmalignant stromal cells within the tumor microenvironment promotes angiogenesis, tumor growth, and metastasis.[4][15]

Facilitating Tumor Cell Invasion and Metastasis

CD13 is directly implicated in the invasion of metastatic tumor cells.[16] Monoclonal antibodies against CD13 can inhibit the invasion of various human tumor cell lines through a reconstituted basement membrane (Matrigel).[16] This inhibitory effect is linked to the enzymatic activity of CD13, as inhibitors like bestatin also block invasion.[3][16] Furthermore, CD13 on bone marrow-derived myeloid cells (CD11b+/CD13+) has been shown to promote tumor progression and metastasis by enhancing angiogenesis.[15][17][18]

Interaction with the Extracellular Matrix (ECM)

The invasive capacity of tumor cells relies on their ability to degrade the ECM. Anti-CD13 monoclonal antibody WM15 has been shown to inhibit the degradation of type IV collagen, a major component of the basement membrane, by tumor cells.[9][16] This suggests that CD13 is involved in the activation mechanisms for collagenolysis, facilitating tumor cell invasion.[16]

Quantitative Analysis of CD13

Quantitative data underscores the significance of CD13 in tumor biology. The following tables summarize key findings regarding its expression and the effects of its inhibition.

Table 1: Expression of CD13 in Neoplastic vs. Normal Tissues

| Tissue Type | Cell Type | Expression Level/Finding | Reference(s) |

| Neoplastic Tissues | |||

| Various Solid Tumors | Angiogenic Endothelial Cells | High expression, marker of neoangiogenesis | [1][2][6] |

| Non-Small Cell Lung Cancer (NSCLC) | Endothelial & Stroma Cells | 15% of cases showed positive immunostaining | [19] |

| Non-Small Cell Lung Cancer (NSCLC) | Tumor Cells | 7% of cases showed positive immunostaining | [19] |

| Soft Tissue Sarcomas (STS) | Endothelial & Stroma Cells | 92.8% of cases showed positive immunostaining | [20] |

| Soft Tissue Sarcomas (STS) | Tumor Cells | 70.1% of cases showed positive immunostaining | [20] |

| Normal Tissues | |||

| Various Normal Tissues | Quiescent Endothelial Cells | Undetectable or very low expression | [1][2] |

Table 2: Effects of CD13 Inhibitors on Angiogenesis and Tumor Cell Invasion

| Inhibitor | Type | Model System | Effect | Reference(s) |

| Bestatin (Ubenimex) | Small Molecule | Human Tumor Cell Lines (in vitro) | Inhibited tumor cell invasion in a dose-dependent manner | [16][21] |

| Animal Models (in vivo) | Impaired angiogenesis and xenograft tumor growth | [1][2] | ||

| Hepatocellular Carcinoma Cells | Enhanced cytotoxic effects of chemotherapy agents (e.g., 5-FU) | [22] | ||

| Actinonin | Small Molecule | Animal Models (in vivo) | Showed therapeutic effects in leukemia models | [6] |

| Anti-CD13 mAb (WM15) | Monoclonal Antibody | Human Tumor Cell Lines (in vitro) | Inhibited invasion into Matrigel; inhibited type IV collagen degradation | [9][16] |

| Anti-CD13 mAb (MY7) | Monoclonal Antibody | Primary Endothelial Cells (in vitro) | Interfered with capillary tube formation | [1] |

Methodologies for Studying CD13 Function

This section provides an overview of key experimental protocols used to investigate the role of CD13 in the tumor vasculature.

Endothelial Cell Capillary Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a key step in angiogenesis.

-

Objective: To determine the effect of CD13 inhibition on in vitro angiogenesis.

-

Protocol:

-

Coat wells of a 96-well plate with Matrigel Basement Membrane Matrix and allow it to solidify at 37°C for 30 minutes.

-

Harvest human endothelial cells (e.g., HUVECs) and resuspend them in appropriate basal medium.

-

Pre-incubate the endothelial cells with a CD13 inhibitor (e.g., Bestatin, anti-CD13 antibody) or a control vehicle/isotype control antibody for 30 minutes.

-

Seed the treated cells onto the surface of the solidified Matrigel.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualize the formation of tube-like structures using a light microscope.

-

Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ).

-

-

Expected Outcome: Inhibition of CD13 is expected to significantly reduce the formation of capillary-like networks compared to the control group.[1][10]

Tumor Cell Invasion Assay (Matrigel)

This assay measures the invasive potential of cancer cells through a basement membrane matrix.

-

Objective: To evaluate the role of CD13 in tumor cell invasion.

-

Protocol:

-

Rehydrate Matrigel-coated inserts (8-μm pore size) in a 24-well plate with serum-free medium.

-

Harvest metastatic tumor cells (e.g., HT1080 fibrosarcoma) and resuspend them in serum-free medium.

-

Treat the cells with varying concentrations of an anti-CD13 monoclonal antibody (e.g., WM15) or a control antibody.[16]

-

Add the cell suspension to the upper chamber of the inserts.

-

Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate for 24-48 hours at 37°C.

-

Remove non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the cells that have invaded through the membrane to the lower surface.

-

Count the number of invaded cells in several microscopic fields.

-

-

Expected Outcome: Treatment with a functional anti-CD13 antibody is expected to cause a concentration-dependent inhibition of tumor cell invasion.[16]

Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to ECM proteins or other cell layers.

-

Objective: To determine if CD13 mediates endothelial cell adhesion.

-

Protocol:

-

Coat wells of a 96-well plate with an ECM protein (e.g., fibronectin, type IV collagen) or grow a monolayer of cells (e.g., HUVECs).[14][23]

-

Label the cells under investigation (e.g., monocytic cells or HUVECs) with a fluorescent dye like Calcein-AM.

-

Treat the labeled cells with a CD13 inhibitor or control.

-

Add the treated, labeled cells to the coated or monolayer-containing wells and allow adhesion to proceed for a defined period (e.g., 15-30 minutes).[23]

-

Wash away unbound cells gently.

-

Lyse the remaining adherent cells and measure the fluorescence using a plate reader.

-

-

Expected Outcome: Inhibition of CD13 may lead to reduced adhesion to specific ECM components or cell layers, depending on the context.[14]

CD13 as a Therapeutic Target

The selective expression of CD13 on tumor vasculature and its crucial role in angiogenesis make it an attractive target for cancer therapy.[3][5] Several strategies are being explored:

-

Enzyme Inhibition: Small molecule inhibitors like Bestatin (Ubenimex) have been shown to reduce tumor growth and angiogenesis.[6][21] These compounds function by binding to the active site of the CD13 enzyme.[24]

-

Targeted Drug Delivery: The NGR peptide motif, which binds specifically to CD13, is used to deliver cytotoxic drugs (e.g., doxorubicin) or imaging agents directly to the tumor vasculature, thereby increasing efficacy and reducing systemic toxicity.[6]

-

Antibody-based Therapies: Monoclonal antibodies that block the function of CD13 can inhibit angiogenesis and tumor invasion.[16]

Conclusion

CD13/Aminopeptidase N is a multifaceted protein that functions as a key receptor and regulator within the tumor vasculature. Its expression is induced by the hypoxic and growth factor-rich tumor microenvironment, where it activates critical signaling pathways (Ras/MAPK, PI-3K) essential for endothelial cell migration, invasion, and morphogenesis. By facilitating angiogenesis and participating in tumor cell invasion and ECM degradation, CD13 plays a pivotal role in tumor growth and metastasis. The quantitative differences in its expression between angiogenic and normal vessels, combined with its functional importance, solidify CD13's position as a high-value target for the development of novel anti-cancer therapeutics. Further research into the specific substrates and downstream effectors of CD13 in the tumor microenvironment will continue to uncover new avenues for therapeutic intervention.

References

- 1. CD13/APN is activated by angiogenic signals and is essential for capillary tube formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced Expression of CD13 in Vessels of Inflammatory and Neoplastic Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminopeptidase N (CD13) as a target for cancer chemotherapy - ProQuest [proquest.com]

- 4. pnas.org [pnas.org]

- 5. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Is tumour-expressed aminopeptidase N (APN/CD13) structurally and functionally unique? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The Role of the Ectopeptidase APN/CD13 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. The angiogenic regulator CD13/APN is a transcriptional target of Ras signaling pathways in endothelial morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. CD13/APN regulates endothelial invasion and filopodia formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aminopeptidase N (APN/CD13) is selectively expressed in vascular endothelial cells and plays multiple roles in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CD13-positive bone marrow-derived myeloid cells promote angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of aminopeptidase N (CD13) in tumor-cell invasion and extracellular matrix degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Research Portal [scholarship.libraries.rutgers.edu]

- 19. Potential therapeutic impact of CD13 expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Development of Synthetic Aminopeptidase N/CD13 Inhibitors to Overcome Cancer Metastasis and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CD13 Inhibition Enhances Cytotoxic Effect of Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CD13 is a novel mediator of monocytic/endothelial cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scbt.com [scbt.com]

A Technical Guide to the Isoforms of Aminopeptidase N and their Affinity for NGR Peptides

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is increasingly recognized as a critical therapeutic target, particularly in oncology. Its role in angiogenesis, tumor growth, and metastasis has made it the focus of targeted drug development. A key strategy in targeting APN involves the use of peptides containing the asparagine-glycine-arginine (NGR) motif. These peptides have demonstrated a remarkable ability to home to tumor vasculature. This specificity is attributed to the existence of distinct APN/CD13 isoforms, with those expressed on angiogenic endothelial cells exhibiting a high affinity for NGR peptides, a characteristic not shared by isoforms on many normal tissues. This guide provides a comprehensive overview of APN isoforms, their differential binding affinities for NGR peptides, detailed experimental protocols for characterizing these interactions, and the known signaling pathways involved.

Aminopeptidase N (APN/CD13): A Multifunctional Protein with Diverse Isoforms

Aminopeptidase N is a type II transmembrane glycoprotein involved in a variety of cellular processes, including peptide metabolism, cell migration, and signal transduction. The complexity of APN's function is compounded by the existence of multiple isoforms. These isoforms can arise from alternative splicing of the APN gene or through post-translational modifications, such as glycosylation.

The primary forms of APN include:

-

Membrane-bound APN: The full-length protein anchored to the cell membrane, which is the most studied form.

-

Soluble APN: Found in circulation, likely resulting from the enzymatic cleavage of the ectodomain of the membrane-bound form.

-

Tissue-specific Isoforms: Crucially for targeted therapy, different isoforms of APN are expressed in various tissues. A specific isoform of CD13 is upregulated on the surface of endothelial cells in angiogenic tumor blood vessels.[1][2] This tumor-specific isoform is the primary receptor for NGR peptides, whereas CD13 isoforms expressed in normal tissues like the kidney and on myeloid cells show little to no binding affinity for NGR-conjugated molecules.[2][3] This differential binding is the cornerstone of the tumor-homing properties of NGR-based therapeutics.

Quantitative Analysis of NGR Peptide Affinity for APN

The binding affinity of NGR peptides for APN is a critical parameter for the design of effective targeting agents. This is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The affinity can be influenced by the sequence flanking the NGR motif and the cyclic or linear nature of the peptide.

Table 1: Quantitative Binding Affinity of NGR Peptides for Aminopeptidase N

| Peptide/Conjugate | APN Source / Cell Line | Assay Method | Binding Affinity (IC50) | Key Findings |

| CPNGRC | Recombinant APN | Enzymatic Inhibition Assay | 10 µM | The addition of a proline residue enhanced binding affinity by 30-fold compared to the parent CNGRC peptide. |

| NOTA-G3-NGR | HT-1080 cells (CD13-positive) | Competitive Cell-Based Binding Assay | 74.69 ± 3.91 nM | Demonstrates high-affinity binding of a radiolabeled NGR peptide to CD13-expressing cancer cells. |

| NGR-TNF | Tumor Blood Vessels vs. Normal Kidney/Myeloid Cells | Direct Binding Assay (Immunohistochemistry) | Not Quantified (Qualitative) | NGR-TNF selectively binds to the CD13 isoform on tumor vasculature, but not to isoforms on normal kidney or myeloid cells.[2][3] |

Key Experimental Protocols

Characterizing the interaction between NGR peptides and APN isoforms requires robust and precise experimental methodologies. Below are detailed outlines for key assays.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (Kd).

Protocol Outline:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated.

-

Ligand Immobilization: Recombinant APN (the ligand) is covalently immobilized onto the sensor chip surface using amine coupling chemistry. The optimal pH for immobilization is first determined through pH scouting.

-

Analyte Injection: The NGR peptide (the analyte) is injected at various concentrations in a running buffer over the sensor surface.

-

Association/Dissociation Monitoring: The change in the refractive index at the surface, measured in Resonance Units (RU), is monitored in real-time to generate a sensorgram showing the association and dissociation phases.

-

Regeneration: A regeneration solution (e.g., a low pH buffer) is injected to remove the bound analyte from the ligand, preparing the surface for the next injection.

-

Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Caption: A typical workflow for analyzing peptide-protein interactions using SPR.

Cell-Based Competitive Binding Assay

This assay determines the IC50 value of an unlabeled NGR peptide by measuring its ability to compete with a labeled (e.g., radiolabeled or fluorescently tagged) NGR peptide for binding to cell-surface APN.

Protocol Outline:

-

Cell Culture: CD13-positive cells (e.g., HT-1080 fibrosarcoma cells) are cultured in appropriate plates.

-

Competition Reaction: Cells are incubated with a fixed concentration of a labeled NGR peptide and varying concentrations of the unlabeled competitor NGR peptide.

-

Incubation: The reaction is allowed to reach equilibrium.

-

Washing: Unbound peptides are removed by washing the cells.

-

Quantification: The amount of labeled peptide bound to the cells is quantified (e.g., by scintillation counting for radiolabels or fluorescence measurement).

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor peptide. A non-linear regression analysis is used to determine the IC50 value.

Caption: Workflow for a competitive cell-based binding assay to determine IC50.

Signaling Pathways Modulated by NGR-APN Interaction

The binding of NGR peptides to APN is not merely a docking event; it can actively modulate intracellular signaling cascades, particularly in endothelial cells. This has significant implications for the mechanism of action of NGR-targeted therapies.

When NGR-conjugated tumor necrosis factor (NGR-TNF) binds to the specific CD13 isoform on tumor endothelial cells, it triggers a distinct signaling response compared to TNF alone. The engagement of CD13 by the NGR motif leads to:

-

Impairment of Pro-Survival Pathways: A significant inhibition of key pro-survival signaling molecules, including Mek, Erk1/2, and Akt, is observed.

-

Activation of Apoptotic Pathways: Concurrently, there is an activation of pro-apoptotic signals, including JNK, p38, and caspases-3, -8, and -9.

This dual effect shifts the cellular balance towards apoptosis, enhancing the anti-tumor efficacy of the conjugated therapeutic agent.

Caption: NGR-TNF binding to CD13 on tumor endothelial cells impairs survival pathways and promotes apoptosis.

Conclusion and Future Perspectives

The selective recognition of a specific Aminopeptidase N isoform on tumor vasculature by NGR peptides is a paradigm of targeted therapy. The ability to direct cytotoxic agents, imaging probes, and other therapeutic payloads specifically to the tumor microenvironment while sparing normal tissues holds immense promise. The data clearly indicates that not all APN/CD13 isoforms are equal in their NGR-binding capacity, a fact that is fundamental to the success of this targeting strategy.

Future research should be directed towards:

-

Structural Elucidation: Determining the high-resolution structures of different APN isoforms to understand the molecular basis of their differential affinity for NGR peptides.

-

Development of Isoform-Specific Probes: Creating tools to specifically detect and quantify the expression of the NGR-binding APN isoform in patient samples, which could serve as a predictive biomarker.

-

Optimization of NGR Peptides: Engineering novel NGR-containing peptides with even higher affinity and specificity for the tumor-associated APN isoform to further improve therapeutic efficacy and reduce off-target effects.

A deeper understanding of the interplay between APN isoforms and NGR peptides will undoubtedly accelerate the development of the next generation of targeted cancer therapies.

References

The Tipping Point: A Technical Guide to Phage Display-Identified Tumor-Homing Peptides

A comprehensive overview of the history, methodology, and application of phage display technology in the discovery of peptides for targeted cancer therapy.

Introduction

The selective delivery of therapeutic agents to tumor tissues remains a central challenge in oncology. The systemic toxicity of many conventional chemotherapies underscores the urgent need for targeted strategies that can distinguish between malignant and healthy cells. Phage display technology, a powerful high-throughput screening method, has emerged as a pivotal tool in the quest for tumor-specific ligands. By expressing vast libraries of peptides on the surface of bacteriophages, this technique allows for the identification of short amino acid sequences—tumor-homing peptides—that can selectively bind to the unique molecular landscape of the tumor microenvironment. These peptides, once identified, can be utilized as targeting moieties to deliver cytotoxic drugs, imaging agents, or other therapeutic payloads directly to the tumor site, thereby enhancing efficacy while minimizing off-target effects. This technical guide provides an in-depth exploration of the history, core methodologies, and key discoveries in the field of phage display for the identification of tumor-homing peptides, intended for researchers, scientists, and professionals in drug development.

A Historical Perspective: Key Milestones

The journey of phage display from a novel molecular biology technique to a cornerstone of targeted drug discovery has been marked by several key innovations. The timeline below highlights the seminal moments in the development and application of phage display for identifying tumor-homing peptides.

| Year | Milestone | Key Researchers/Contributors | Significance |

| 1985 | First description of phage display technology.[1][2] | George P. Smith | Demonstrated that foreign peptides could be expressed on the surface of filamentous phage, laying the groundwork for library screening. |

| 1990 | Creation of large random peptide libraries displayed on phage. | Jamie Scott and George P. Smith | Enabled the screening of billions of different peptides, vastly expanding the potential for discovering novel binding ligands. |

| 1996 | First demonstration of in vivo phage display.[3][4] | Pasqualini and Ruoslahti | Showed that phage libraries could be injected into living animals to identify peptides that home to specific organs and tissues. |

| 1998 | Application of in vivo phage display to identify peptides targeting tumor vasculature.[4] | Pasqualini and Ruoslahti | Opened the door to specifically targeting the tumor microenvironment, a critical component of cancer progression. |

| 2002 | First in-human phage display screening.[1] | Arap and colleagues | Demonstrated the safety and feasibility of using phage display in human patients, identifying a peptide that homes to prostate vasculature. |

Core Methodologies: Experimental Protocols

The identification of tumor-homing peptides via phage display relies on a process called biopanning, an iterative affinity selection procedure designed to enrich for phage clones that bind to a specific target.[5] The three primary strategies for biopanning are in vitro, in vivo, and ex vivo screening.

In Vitro Biopanning Protocol

In vitro biopanning involves the use of cultured cancer cells as the target for peptide selection. This method allows for a high degree of control over the experimental conditions.

Materials:

-

Phage display peptide library (e.g., Ph.D.-12 from New England Biolabs)

-

Target cancer cell line (e.g., 143B osteosarcoma cells) and a non-cancer control cell line (e.g., 293T human embryonic kidney cells)[6]

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., PBS with 3% BSA)

-

Elution buffer (e.g., 0.2 M Glycine-HCl, pH 2.2)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 9.1)

-

E. coli host strain (e.g., ER2738)

-

LB medium and agar plates with appropriate antibiotics

Procedure:

-